(-)-Globulol
(-)-Globulol
Globulol, also known as epiglobulol, belongs to the class of organic compounds known as 5, 10-cycloaromadendrane sesquiterpenoids. These are aromadendrane sesquiterpenoids that arise from the C5-C10 cyclization of the aromadendrane skeleton. Globulol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, globulol is primarily located in the membrane (predicted from logP) and cytoplasm. Globulol is a sweet, fruity, and green tasting compound that can be found in a number of food items such as sweet bay, common sage, spearmint, and peppermint. This makes globulol a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
489-41-8
VCID:
VC0158503
InChI:
InChI=1S/C15H26O/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13,16H,5-8H2,1-4H3/t9-,10-,11-,12-,13-,15-/m1/s1
SMILES:
CC1CCC2C1C3C(C3(C)C)CCC2(C)O
Molecular Formula:
C15H26O
Molecular Weight:
222.37 g/mol
(-)-Globulol
CAS No.: 489-41-8
Reference Standards
VCID: VC0158503
Molecular Formula: C15H26O
Molecular Weight: 222.37 g/mol
CAS No. | 489-41-8 |
---|---|
Product Name | (-)-Globulol |
Molecular Formula | C15H26O |
Molecular Weight | 222.37 g/mol |
IUPAC Name | (1aR,4R,4aR,7R,7aS,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol |
Standard InChI | InChI=1S/C15H26O/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13,16H,5-8H2,1-4H3/t9-,10-,11-,12-,13-,15-/m1/s1 |
Standard InChIKey | AYXPYQRXGNDJFU-QTPLKFIXSA-N |
Isomeric SMILES | C[C@@H]1CC[C@@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CC[C@@]2(C)O |
SMILES | CC1CCC2C1C3C(C3(C)C)CCC2(C)O |
Canonical SMILES | CC1CCC2C1C3C(C3(C)C)CCC2(C)O |
Appearance | Cryst. |
Melting Point | Mp 88.5 ° Mp 73-75 ° 88.5°C |
Physical Description | Solid |
Description | Globulol, also known as epiglobulol, belongs to the class of organic compounds known as 5, 10-cycloaromadendrane sesquiterpenoids. These are aromadendrane sesquiterpenoids that arise from the C5-C10 cyclization of the aromadendrane skeleton. Globulol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, globulol is primarily located in the membrane (predicted from logP) and cytoplasm. Globulol is a sweet, fruity, and green tasting compound that can be found in a number of food items such as sweet bay, common sage, spearmint, and peppermint. This makes globulol a potential biomarker for the consumption of these food products. |
Synonyms | 1,1,4,7-tetramethyldecahydro-1H-cyclopropa(e)azulen-4-ol globulol |
PubChem Compound | 101716 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume